

# Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2,5-dimethylpyrazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Methoxy-2,5-dimethylpyrazine

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## A Comprehensive Spectroscopic Guide to 3-Methoxy-2,5-dimethylpyrazine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **3-Methoxy-2,5-dimethylpyrazine** (CAS No: 19846-22-1), a significant flavor and aroma compound.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations essential for accurate structural elucidation and characterization.

## Introduction

**3-Methoxy-2,5-dimethylpyrazine** is a member of the methoxypyrazine family, a class of compounds known for their potent and often desirable aromas.<sup>[4]</sup> Found in a variety of natural sources, these molecules are of significant interest in the food, beverage, and fragrance industries.<sup>[5][6][7][8][9][10]</sup> A thorough understanding of their molecular structure is paramount for quality control, synthesis, and the study of their metabolic pathways. Spectroscopic techniques are the cornerstone of this structural determination, each providing a unique piece of the molecular puzzle. This guide will delve into the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spec data of **3-Methoxy-2,5-dimethylpyrazine**, offering both established data and expert interpretation.

# Molecular Structure and Isomeric Considerations

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule. **3-Methoxy-2,5-dimethylpyrazine** possesses a pyrazine ring substituted with two methyl groups and one methoxy group. The positional isomerism of these substituents is a critical factor in spectral interpretation. This guide focuses specifically on the 3-methoxy-2,5-dimethyl isomer.

Caption: Molecular structure of **3-Methoxy-2,5-dimethylpyrazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For **3-Methoxy-2,5-dimethylpyrazine**, four distinct proton signals are expected: one for the aromatic proton, one for the methoxy protons, and two for the methyl protons.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **3-Methoxy-2,5-dimethylpyrazine**

Signal Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
Pyrazine-H	7.826	Singlet	1H
Methoxy (-OCH <sub>3</sub> )	3.939	Singlet	3H
Methyl (-CH <sub>3</sub> )	2.403	Singlet	3H
Methyl (-CH <sub>3</sub> )	2.385	Singlet	3H

Data sourced from a 1968 publication referenced by ChemicalBook.[\[11\]](#)

- Pyrazine-H (7.826 ppm): The lone proton on the pyrazine ring is significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms in the aromatic ring. Its

appearance as a singlet indicates no adjacent protons, which is consistent with the proposed structure.

- Methoxy Protons (3.939 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.
- Methyl Protons (2.403 and 2.385 ppm): The two methyl groups are in slightly different chemical environments, leading to two distinct singlets. One methyl group is adjacent to a nitrogen atom, while the other is adjacent to the methoxy-substituted carbon, resulting in a subtle difference in their electronic environments and, consequently, their chemical shifts. The absence of splitting confirms that there are no protons on the adjacent ring atoms.

## <sup>13</sup>C NMR Spectroscopy

While experimental <sup>13</sup>C NMR data for **3-Methoxy-2,5-dimethylpyrazine** is not readily available in the searched literature, a predicted spectrum can be derived from the known structure and typical chemical shifts for similar compounds. Seven distinct carbon signals are expected.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data of **3-Methoxy-2,5-dimethylpyrazine**

Signal Assignment	Predicted Chemical Shift (δ) ppm	Rationale
C-O (C3)	155-165	Quaternary carbon attached to both nitrogen and oxygen, highly deshielded.
C-N (C2)	145-155	Quaternary carbon attached to a methyl group and adjacent to two nitrogens.
C-N (C5)	140-150	Quaternary carbon attached to a methyl group and adjacent to two nitrogens.
C-H (C6)	125-135	Carbon bearing the lone ring proton, deshielded by the adjacent nitrogen.
-OCH <sub>3</sub>	50-60	Typical range for a methoxy carbon. <a href="#">[12]</a>
-CH <sub>3</sub> (at C2)	20-25	Typical range for a methyl group on an aromatic ring.
-CH <sub>3</sub> (at C5)	15-20	Typical range for a methyl group on an aromatic ring.

- The quaternary carbons of the pyrazine ring are expected to be the most deshielded due to the direct attachment of electronegative nitrogen and oxygen atoms.
- The carbon attached to the methoxy group (C3) is predicted to have the highest chemical shift.
- The carbon bearing the single proton (C6) will be significantly downfield due to the aromatic nature of the ring and the adjacent nitrogen.
- The methoxy carbon will appear in its characteristic region, around 50-60 ppm.
- The two methyl carbons will be the most shielded, appearing at the lowest chemical shifts.

## Experimental Protocol for NMR Analysis

The following outlines a standard procedure for acquiring high-quality NMR spectra of **3-Methoxy-2,5-dimethylpyrazine**.

- Sample Preparation:
  - Accurately weigh 5-10 mg of the purified compound.
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
- $^1\text{H}$  NMR Acquisition:
  - Employ a standard single-pulse experiment.
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Use a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.
  - Set a wider spectral width (e.g., 0-180 ppm).
  - A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of  $^{13}\text{C}$ .

- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase and baseline correct the spectra.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for **3-Methoxy-2,5-dimethylpyrazine** was not found, its key absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for **3-Methoxy-2,5-dimethylpyrazine**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3100-3000	Aromatic C-H Stretch	Medium-Weak
2950-2850	Aliphatic C-H Stretch (from -CH <sub>3</sub> and -OCH <sub>3</sub> )	Medium-Strong
1600-1450	C=C and C=N Ring Stretching	Medium
1275-1200	Aryl-O Asymmetric Stretch	Strong
1075-1020	Aryl-O Symmetric Stretch	Strong

- C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic proton (above 3000 cm<sup>-1</sup>) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm<sup>-1</sup>).
- Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the pyrazine ring will give rise to a series of absorptions in the 1600-1450 cm<sup>-1</sup> region.

- C-O Stretching: The most characteristic peaks for this molecule will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-O-CH<sub>3</sub> ether linkage. The asymmetric stretch is expected to be particularly intense.[\[5\]](#)

## Experimental Protocol for FT-IR Analysis

For a liquid sample like **3-Methoxy-2,5-dimethylpyrazine**, Attenuated Total Reflectance (ATR) FT-IR is a modern and convenient technique.

- Instrument Preparation:
  - Ensure the ATR crystal (typically diamond or germanium) is clean.
  - Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of the liquid sample onto the center of the ATR crystal.
  - If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
  - Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
  - Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure and stability.

## Electron Ionization Mass Spectrum (EI-MS)

The NIST WebBook provides the electron ionization mass spectrum for **3-Methoxy-2,5-dimethylpyrazine**.<sup>[1]</sup>

Table 4: Key Fragments in the EI-Mass Spectrum of **3-Methoxy-2,5-dimethylpyrazine**

m/z	Relative Intensity	Proposed Fragment
138	High	[M] <sup>+</sup> (Molecular Ion)
123	High	[M - CH <sub>3</sub> ] <sup>+</sup>
109	Moderate	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [M - NCH] <sup>+</sup>
95	High	[M - CH <sub>3</sub> - CO] <sup>+</sup>
67	Moderate	[C <sub>4</sub> H <sub>5</sub> N] <sup>+</sup>
53	High	[C <sub>3</sub> H <sub>3</sub> N] <sup>+</sup>

The fragmentation of **3-Methoxy-2,5-dimethylpyrazine** is driven by the stability of the aromatic pyrazine ring and the presence of the methoxy and methyl substituents.

- Molecular Ion (m/z 138): The presence of a strong molecular ion peak is indicative of a stable aromatic system.
- Loss of a Methyl Radical (m/z 123): A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical ( $\cdot\text{CH}_3$ ) to form a stable cation.
- Further Fragmentations: The subsequent fragmentations involve rearrangements and cleavages of the ring and the remaining substituents. The loss of carbon monoxide (CO) from the [M - CH<sub>3</sub>]<sup>+</sup> fragment to give the peak at m/z 95 is a plausible pathway. The smaller fragments at m/z 67 and 53 likely arise from the cleavage of the pyrazine ring.



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Caption: Proposed primary fragmentation pathway for **3-Methoxy-2,5-dimethylpyrazine** in EI-MS.

## Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like **3-Methoxy-2,5-dimethylpyrazine**.

- Sample Preparation:
  - Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
- GC Separation:
  - Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC.
  - Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX) to separate the compound from any impurities.
  - Employ a temperature program that allows for good separation and peak shape.
- MS Detection:
  - The eluent from the GC column is directed into the ion source of the mass spectrometer.
  - Use electron ionization (EI) at a standard energy of 70 eV.
  - Scan a mass range that encompasses the expected molecular weight and fragments (e.g., m/z 40-200).
- Data Analysis:
  - Identify the peak corresponding to **3-Methoxy-2,5-dimethylpyrazine** based on its retention time.
  - Analyze the mass spectrum of this peak and compare it to reference libraries (e.g., NIST).

## Conclusion

The spectroscopic characterization of **3-Methoxy-2,5-dimethylpyrazine** provides a clear and consistent picture of its molecular structure. The  $^1\text{H}$  NMR data confirms the presence and connectivity of the protons, while the mass spectrum establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Although experimental  $^{13}\text{C}$  NMR and IR data are not readily available, their predicted spectra, based on sound chemical principles, are in full agreement with the proposed structure. The experimental protocols outlined in this guide provide a robust framework for the reliable and accurate analysis of this and similar compounds, underscoring the synergistic power of these spectroscopic techniques in modern chemical research.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2,5-dimethylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011873#spectroscopic-data-nmr-ir-mass-spec-of-3-methoxy-2-5-dimethylpyrazine>]

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